molecular formula C13H9N3O3S B5847335 (3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

(3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B5847335
M. Wt: 287.30 g/mol
InChI Key: HAJMXYPAKBWKPN-UHFFFAOYSA-N
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Description

(3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This compound, in particular, features an indole core, which is a common motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Indole Core: Starting from a suitable precursor such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Acetylation: The indole core can then be acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Thioxoimidazolidinone Ring: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, to form the thioxoimidazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether.

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. Compounds with indole cores are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its unique structure might interact with biological targets in ways that could be beneficial for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of (3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors in the body, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-one Derivatives: Compounds with similar indole cores.

    Thioxoimidazolidinone Derivatives: Compounds with similar thioxoimidazolidinone rings.

Uniqueness

What sets (3E)-1-acetyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups and ring structures. This combination imparts unique chemical and biological properties that might not be present in other similar compounds.

Properties

IUPAC Name

5-(1-acetyl-2-hydroxyindol-3-yl)-2-sulfanylideneimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c1-6(17)16-8-5-3-2-4-7(8)9(12(16)19)10-11(18)15-13(20)14-10/h2-5,19H,1H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJMXYPAKBWKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1O)C3=NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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